![molecular formula C13H22Cl2N2O2 B13503327 1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group, making it a valuable intermediate in various chemical syntheses.
準備方法
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways . This modulation can result in various physiological effects, making the compound valuable for research in pharmacology and neuroscience .
類似化合物との比較
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but with a single methoxy group, leading to different chemical and biological properties.
1-(2,4-Dimethoxyphenyl)piperazine: This compound has methoxy groups at different positions, affecting its reactivity and applications.
1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine dihydrochloride: This compound has chlorine substituents, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H22Cl2N2O2 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
1-[(2,5-dimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H |
InChIキー |
PPLPMPZPFNBVAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


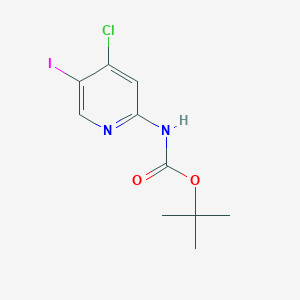
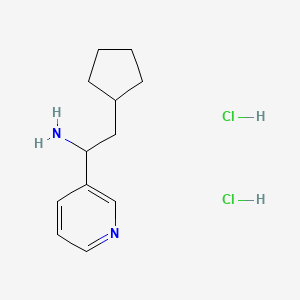
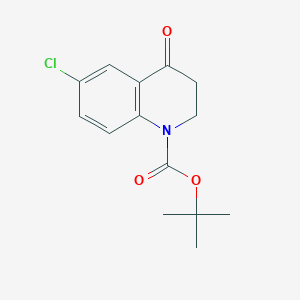
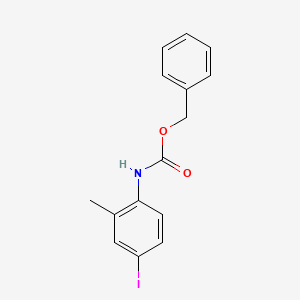

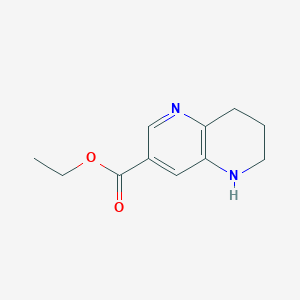
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
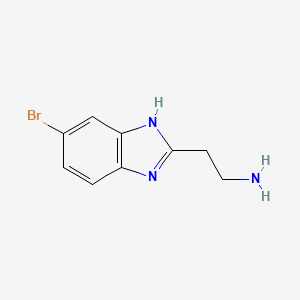
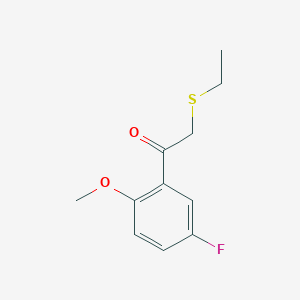
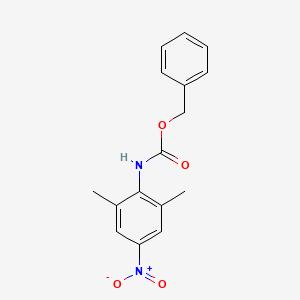
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
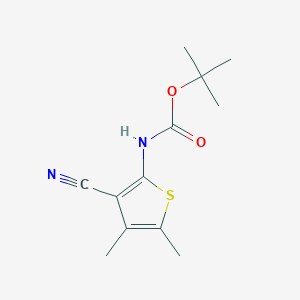
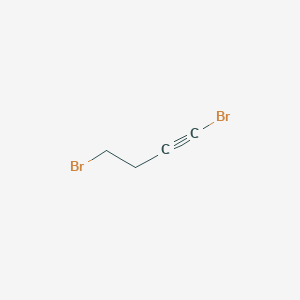
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
